4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,3,5,6-tetrafluorophenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and tetrafluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzaldehyde
- 2,3,5,6-Tetrafluorophenol
- 4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid
- 4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzyl alcohol
Uniqueness
4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde stands out due to its combination of methoxy and tetrafluorophenoxy groups, which impart unique chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-21-12-3-2-8(6-20)4-9(12)7-22-15-13(18)10(16)5-11(17)14(15)19/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOBMJKCWOLEOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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